(1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone
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Overview
Description
(1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone is a heterocyclic compound that features a pyrazole ring substituted with phenyl groups and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Possible applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(1,3-diphenyl-1H-pyrazol-4-yl)methanone: Lacks the thiophene ring, which may affect its biological activity.
(1,3-diphenyl-1H-pyrazol-4-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of thiophene, which can influence its reactivity and properties.
Uniqueness
(1,3-diphenyl-1H-pyrazol-4-yl)(thiophen-2-yl)methanone is unique due to the presence of both pyrazole and thiophene rings, which can contribute to its distinct chemical and biological properties. The combination of these heterocycles can enhance its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C20H14N2OS |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C20H14N2OS/c23-20(18-12-7-13-24-18)17-14-22(16-10-5-2-6-11-16)21-19(17)15-8-3-1-4-9-15/h1-14H |
InChI Key |
YAGGYNREDSJREN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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